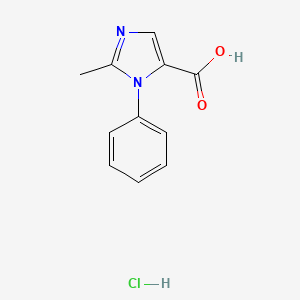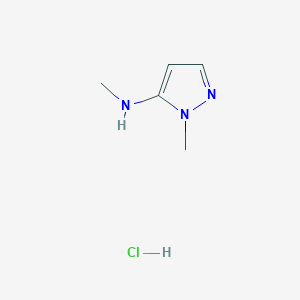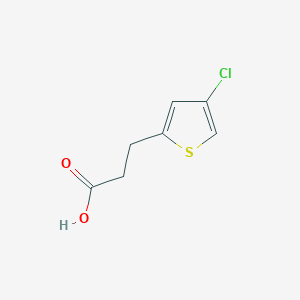
盐酸2-甲基-1-苯基-1H-咪唑-5-羧酸
描述
“2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-55-2 . It has a molecular weight of 238.67 . The IUPAC name for this compound is 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is 1S/C11H10N2O2.ClH/c1-8-12-7-10 (11 (14)15)13 (8)9-5-3-2-4-6-9;/h2-7H,1H3, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a salt . Unfortunately, no further physical or chemical properties were found in the available resources.
科学研究应用
抗癌研究
咪唑衍生物已被合成并检查其对乳腺癌细胞系的抗增殖作用,显示出作为癌症治疗药物先导的巨大潜力。该研究重点介绍了新型取代咪唑化合物的合成,这些化合物对 MDA-MB231、MDA-MB468 和 MCF7 乳腺癌细胞系表现出与顺铂相当或更好的抗增殖作用,表明它们在癌症治疗中的有用性 (Karthikeyan 等人,2017 年)。
结构研究
咪唑衍生物也一直是结构和光谱研究的主题,为它们在包括材料科学和催化在内的各个领域的潜在应用提供了见解。例如,已经研究了相关化合物的 hydrolysis 过程,揭示了它们的结构特征并为进一步应用奠定了基础 (Hai-qiang Wu 等人,2005 年)。
缓蚀
研究咪唑衍生物作为酸性环境中铜等金属的缓蚀剂表明,这些化合物可以有效地保护金属免受腐蚀。该应用对于延长工业系统中金属部件的寿命至关重要 (Gašparac 等人,2000 年)。
抗菌研究
咪唑化合物已被合成并测试其抗菌活性,揭示了它们作为抗菌剂的潜力。这项研究有助于开发新的抗菌化合物来对抗耐药病原体 (Bassyouni 等人,2012 年)。
作用机制
Target of Action
Imidazole derivatives, such as 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride, are known to interact with a variety of biological targets
Mode of Action
The mode of action of imidazole derivatives can vary depending on the specific compound and its target. Generally, these compounds can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride interacts with its target and its overall effectiveness
生化分析
Biochemical Properties
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This interaction is significant in the context of diseases like gout, where xanthine oxidase inhibitors are used to reduce uric acid levels. The compound also interacts with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular health . Additionally, the compound may affect the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride involves its binding interactions with biomolecules. It acts as an inhibitor of xanthine oxidase by binding to the enzyme’s active site, preventing the oxidation of hypoxanthine and xanthine . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout. The compound may also influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression being notable outcomes.
Dosage Effects in Animal Models
The effects of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, influencing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction affects metabolic flux and the levels of metabolites involved in these pathways. The compound may also interact with other enzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria could influence mitochondrial function and oxidative stress. Understanding these localization patterns can provide insights into the compound’s mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZGZKQPHXKQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)

![3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine](/img/structure/B1423489.png)

![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1423492.png)
![5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid](/img/structure/B1423493.png)
![2-[1-(Methylamino)cyclohexyl]acetic acid hydrochloride](/img/structure/B1423495.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B1423496.png)
![[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1423497.png)
![[3-(Methylamino)oxolan-3-yl]methanol](/img/structure/B1423499.png)
![2-[4-(2,2-Difluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1423501.png)
![3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1423503.png)